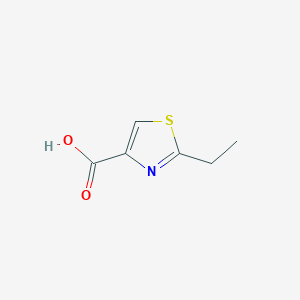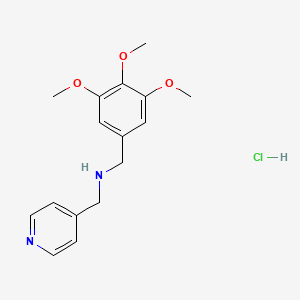
2-Ethylthiazole-4-carboxylic acid
概要
説明
2-Ethylthiazole-4-carboxylic acid is an organic compound with the CAS Number: 769124-05-2 . It has a molecular weight of 158.2 . The compound is also known by the synonym 2-ethyl-1,3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8NO2S/c1-2-5-7-4 (3-10-5)6 (8)9/h3,10H,2H2,1H3, (H,8,9) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 158.2 .科学的研究の応用
Chemical Synthesis and Modification : A study by (Boy & Guernon, 2005) detailed the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy. This strategy is significant for the modification of thiazole derivatives, suggesting potential applications in various chemical syntheses.
Antimicrobial Applications : Research by (Desai, Bhatt & Joshi, 2019) investigated the antimicrobial properties of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. These compounds showed activity against several strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents.
Photophysical Properties : The study by (Amati et al., 2010) examined the photophysical properties of ethyl 2-arylthiazole-5-carboxylates. These compounds displayed fluorescence and were identified as singlet-oxygen sensitizers, suggesting applications in photochemistry and material sciences.
Fluorescent Probing : Research by (Wang et al., 2017) developed a fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols. This probe can be applied in bioimaging and has potential in analytical chemistry and diagnostics.
Antitumor Activity : The work by (El-Subbagh, Abadi & Lehmann, 1999) described the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs with in vitro antitumor activity. This suggests their potential in cancer research and drug development.
Analytical Chemistry : A study by (Giebułtowicz et al., 2016) focused on the development of an LC-MS/MS method for analyzing 2-aminothiazoline-4-carboxylic acid in post-mortem blood, demonstrating its use in forensic science and toxicology.
Polymer Synthesis : The research by (Kricheldorf & Thomsen, 1992) investigated the synthesis of thermotropic polyesters using 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, indicating potential applications in the field of polymer chemistry.
Safety and Hazards
作用機序
Target of Action
2-Ethylthiazole-4-carboxylic acid is a derivative of the thiazole ring, which is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents can affect their bioavailability and efficacy .
生化学分析
Biochemical Properties
2-Ethylthiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the formation of 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid radicals, indicating its potential antioxidant properties . Additionally, this compound may interact with enzymes involved in the metabolism of thiazole derivatives, affecting their catalytic activity and substrate specificity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to exhibit cytotoxic activity against certain human tumor cell lines, suggesting its potential as an anticancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell proliferation, apoptosis, and differentiation. For example, this compound may modulate the activity of transcription factors and kinases, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, the compound may be actively transported into cells via specific membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-ethyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMFJUWTJAVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649164 | |
| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769124-05-2 | |
| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)


![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)


![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)


